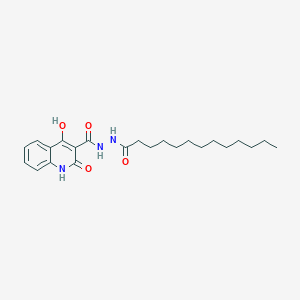![molecular formula C21H22Cl3N3O3S B11984744 butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate CAS No. 303062-61-5](/img/structure/B11984744.png)
butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate is a complex organic compound with a molecular formula of C21H21Cl3N3O3S. This compound is known for its unique chemical structure, which includes a benzamido group, a trichloroethyl group, and a carbamothioylamino group. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with butyl chloroformate to form butyl 4-aminobenzoate. This intermediate is then reacted with 1-benzamido-2,2,2-trichloroethyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or amides.
Wissenschaftliche Forschungsanwendungen
Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies related to enzyme inhibition and protein binding.
Wirkmechanismus
The mechanism of action of butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trichloroethyl group plays a crucial role in enhancing the binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 4-[(1-acetamido-2,2,2-trichloroethyl)amino]benzoate
- Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)amino]benzoate
- Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichloroethyl group enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
303062-61-5 |
|---|---|
Molekularformel |
C21H22Cl3N3O3S |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C21H22Cl3N3O3S/c1-2-3-13-30-18(29)15-9-11-16(12-10-15)25-20(31)27-19(21(22,23)24)26-17(28)14-7-5-4-6-8-14/h4-12,19H,2-3,13H2,1H3,(H,26,28)(H2,25,27,31) |
InChI-Schlüssel |
UNCSVAPMPNCVMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole](/img/structure/B11984686.png)
![N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide](/img/structure/B11984689.png)



![propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B11984707.png)


![4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11984739.png)
